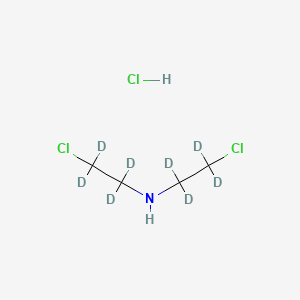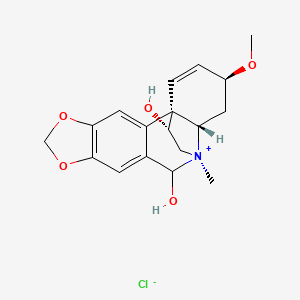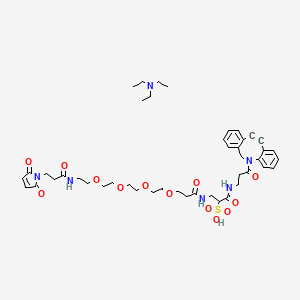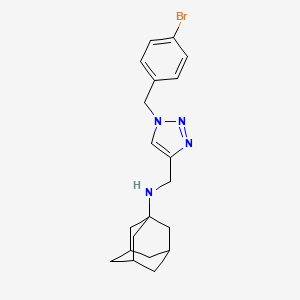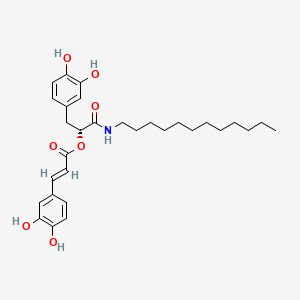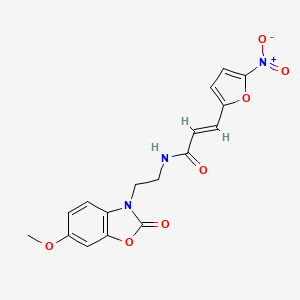
Anti-inflammatory agent 55
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits significant anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and reducing the expression of inducible nitric oxide synthase, tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta . This compound has shown promise in suppressing lipopolysaccharide-induced nitric oxide production in RAW264.7 macrophages with an IC50 of 0.8 micromolar .
Preparation Methods
The synthesis of Anti-inflammatory agent 55 involves a multi-step process starting from Coixol. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
Anti-inflammatory agent 55 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory agent 55 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of Coixol derivatives.
Biology: The compound is employed in biological studies to investigate its effects on inflammatory pathways and cellular responses.
Mechanism of Action
The mechanism of action of Anti-inflammatory agent 55 involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This pathway plays a crucial role in regulating the immune response to infection. By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines such as inducible nitric oxide synthase, tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta . This leads to a decrease in inflammation and associated symptoms .
Comparison with Similar Compounds
Anti-inflammatory agent 55 can be compared with other similar compounds such as:
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes.
Aspirin: Another nonsteroidal anti-inflammatory drug that irreversibly inhibits cyclooxygenase enzymes.
Naproxen: A nonsteroidal anti-inflammatory drug that provides longer-lasting relief compared to ibuprofen.
Celecoxib: A selective cyclooxygenase-2 inhibitor that reduces inflammation with fewer gastrointestinal side effects
This compound is unique due to its specific inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which distinguishes it from other nonsteroidal anti-inflammatory drugs that primarily target cyclooxygenase enzymes .
Properties
Molecular Formula |
C17H15N3O7 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
(E)-N-[2-(6-methoxy-2-oxo-1,3-benzoxazol-3-yl)ethyl]-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H15N3O7/c1-25-12-2-5-13-14(10-12)27-17(22)19(13)9-8-18-15(21)6-3-11-4-7-16(26-11)20(23)24/h2-7,10H,8-9H2,1H3,(H,18,21)/b6-3+ |
InChI Key |
IVMYOCZCDZOSDA-ZZXKWVIFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)C=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
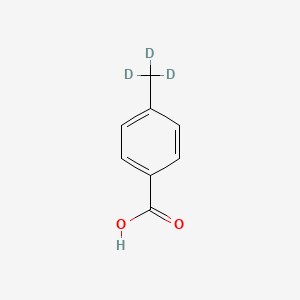

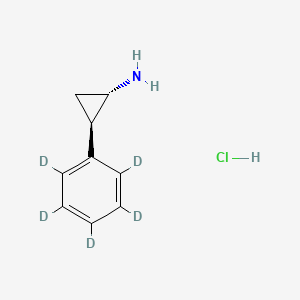
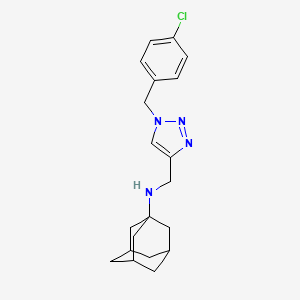

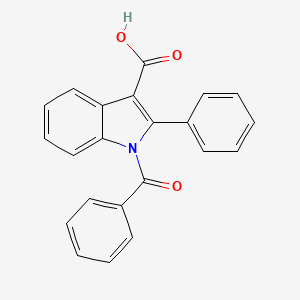
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
